molecular formula C17H20N2O2S B2811375 (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide CAS No. 478067-30-0

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide

Cat. No.: B2811375
CAS No.: 478067-30-0
M. Wt: 316.42
InChI Key: NADJTIQPOOGPNW-OUKQBFOZSA-N
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Description

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide is an organic compound that features a benzyl group, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide typically involves the following steps:

    Formation of the Ethene Derivative: The ethene derivative can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the ethene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the compound, which can be achieved by reacting the intermediate with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A commonly used solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide: Another versatile solvent and reagent with similar properties to N,N-dimethylformamide.

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in acylation reactions.

Uniqueness

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : (E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethenesulfonamide
  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 316.42 g/mol
  • CAS Number : 478067-30-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, influencing cellular pathways involved in cancer proliferation and antimicrobial resistance. Its sulfonamide group is believed to play a crucial role in its biological efficacy by facilitating binding to target proteins.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A synthesized library of N-benzyl sulfonamides, including this compound, was evaluated for cytotoxicity against pancreatic cancer cell lines. The results indicated that several compounds exhibited sub-micromolar potency against PANC-1 cells, a commonly used pancreatic cancer model.

CompoundIC50 (µM)Cell Line
This compound< 1PANC-1
Compound X0.5PANC-1
Compound Y0.8PANC-1

The mechanism by which these compounds induce cytotoxicity appears to involve the inhibition of the S100A2-p53 protein-protein interaction and metabolic inhibition of ATP production, which are critical for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. The compound demonstrated significant antibacterial effects against various strains of bacteria, suggesting its potential as a therapeutic agent in combating antibiotic resistance.

Case Studies

  • Pancreatic Cancer Study :
    In a study published in October 2023, a library of N-benzyl sulfonamides was synthesized and tested against seven pancreatic cancer cell lines. The screening revealed that several compounds, including this compound, exhibited promising anticancer activity with IC50 values below 1 µM against PANC-1 cells .
  • Antimicrobial Efficacy :
    A separate investigation focused on the antimicrobial properties of various sulfonamides found that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

Properties

IUPAC Name

(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-22(20,21)18-14-16-6-4-3-5-7-16/h3-13,18H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADJTIQPOOGPNW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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